The synthesis of [1,1'-Biphenyl]-2,3,5-triamine typically involves several key steps:
These methods highlight the importance of controlling reaction conditions such as temperature and concentration to optimize yields and purity.
The molecular structure of [1,1'-Biphenyl]-2,3,5-triamine can be represented using the canonical SMILES notation: C1=CC(=CC=C1C2=C(C=C(C=C2)N)N)N
. This representation indicates the presence of three nitrogen atoms integrated into the biphenyl framework.
[1,1'-Biphenyl]-2,3,5-triamine can participate in various chemical reactions:
These reactions underline the compound's versatility in synthetic organic chemistry.
The primary mechanism of action for [1,1'-Biphenyl]-2,3,5-triamine involves its interaction with biological pathways related to immune response modulation:
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are commonly employed to confirm the identity and purity of the synthesized compound .
[1,1'-Biphenyl]-2,3,5-triamine has several significant applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2